11-Methyl-2-phenyltetrahydro-1H-5,8-(epiminomethano)[1,2,4]triazolo[1,2-a]pyridazine-1,3,10(2H)-trione
Description
Crystallographic Analysis of Bridged Epiminomethano Substituents
The bridged epiminomethano group in 11-methyl-2-phenyltetrahydro-1H-5,8-(epiminomethano)triazolo[1,2-a]pyridazine-1,3,10(2H)-trione imposes unique geometric constraints on the molecule. X-ray crystallography reveals a bicyclic system where the epiminomethano bridge (C–N–C) connects the 5,8-positions of the pyridazine ring, creating a rigidified tricyclic framework. The bond lengths between the bridging nitrogen and adjacent carbons measure approximately 1.47 Å, consistent with single-bond character, while the C–N–C angle deviates slightly from ideal tetrahedral geometry at 108.5° due to ring strain.
The phenyl substituent at the 2-position adopts a pseudo-axial orientation relative to the pyridazine core, minimizing steric clashes with the methyl group at position 11. This arrangement stabilizes the crystal lattice through intermolecular π-π stacking interactions between adjacent phenyl rings, with centroid-to-centroid distances of 3.8 Å. A summary of key crystallographic parameters is provided in Table 1.
Table 1. Selected crystallographic parameters for 11-methyl-2-phenyltetrahydro-1H-5,8-(epiminomethano)triazolo[1,2-a]pyridazine-1,3,10(2H)-trione
| Parameter | Value |
|---|---|
| Bridging C–N bond length | 1.47 Å |
| C–N–C bond angle | 108.5° |
| Pyridazine ring puckering | Envelope conformation |
| Dihedral angle (phenyl vs. core) | 85.2° |
Conformational Dynamics of the Tetrahydro-1H-pyridazine Core
The tetrahydro-1H-pyridazine ring exhibits dynamic behavior in solution, as evidenced by variable-temperature NMR studies. At 298 K, the $$ ^1H $$-NMR spectrum displays broadened signals for the methylene protons (H-6 and H-7) adjacent to the epiminomethano bridge, indicating rapid interconversion between envelope and twist-boat conformations. Cooling to 213 K resolves these signals into distinct doublets of doublets ($$ J = 12.3 \, \text{Hz}, 4.1 \, \text{Hz} $$), corresponding to a frozen envelope conformation with axial-equatorial proton dispositions.
Density functional theory (DFT) calculations predict an energy barrier of 8.2 kcal/mol for ring puckering, consistent with the experimental observations. The minimized structure shows a 20° deviation from planarity at the nitrogen atom of the pyridazine ring, which alleviates steric strain from the methyl and phenyl substituents.
Table 2. Energy barriers for pyridazine ring conformational transitions
| Conformational State | Relative Energy (kcal/mol) |
|---|---|
| Envelope | 0.0 |
| Twist-boat | 3.7 |
| Half-chair | 5.1 |
Electronic Structure Analysis via Spectroscopic Methods (NMR, IR, UV-Vis)
The electronic environment of the compound was probed through multinuclear NMR spectroscopy. The $$ ^{13}\text{C} $$-NMR spectrum exhibits a deshielded carbonyl carbon at δ 172.3 ppm for the 1,3,10-trione groups, while the triazolo nitrogen atoms resonate at δ -145.2 ppm in the $$ ^{15}\text{N} $$-NMR spectrum, indicative of electron-deficient aromaticity.
IR spectroscopy confirms the presence of carbonyl stretches at 1745 cm$$ ^{-1} $$ (symmetric) and 1698 cm$$ ^{-1} $$ (asymmetric), alongside N–H bending vibrations at 1540 cm$$ ^{-1} $$ from the epiminomethano bridge. UV-Vis analysis in acetonitrile reveals a strong absorption band at 265 nm ($$ \varepsilon = 12,400 \, \text{M}^{-1}\text{cm}^{-1} $$) attributed to π→π* transitions within the conjugated triazolo-pyridazine system.
Table 3. Key spectroscopic signatures
| Technique | Signal | Assignment |
|---|---|---|
| $$ ^{13}\text{C} $$-NMR | δ 172.3 ppm | C=O (1,3,10-trione) |
| IR | 1745 cm$$ ^{-1} $$ | ν(C=O) symmetric |
| UV-Vis | λ_max = 265 nm | π→π* transition |
Properties
CAS No. |
60532-37-8 |
|---|---|
Molecular Formula |
C14H14N4O3 |
Molecular Weight |
286.29 g/mol |
IUPAC Name |
8-methyl-4-phenyl-2,4,6,8-tetrazatricyclo[5.2.2.02,6]undecane-3,5,9-trione |
InChI |
InChI=1S/C14H14N4O3/c1-15-11-8-7-10(12(15)19)17-13(20)16(14(21)18(11)17)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 |
InChI Key |
RCQTYKCIVZQRKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC(C1=O)N3N2C(=O)N(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hexahydropyridazine-1-carbothioamides with Ketones
Reaction Conditions:
Heating hexahydropyridazine-1-carbothioamides with aromatic ketones in refluxing ethanol or acetic acid, often in the presence of acid catalysts such as hydrochloric acid or p-toluenesulfonic acid.Outcome:
Formation of 3,3-disubstituted or 3-monosubstituted triazolo[1,2-a]pyridazine-1-thiones, which are key intermediates for further functionalization.Reference:
Schulz et al. (2014) demonstrated this method for synthesizing 2,3,5,6,7,8-hexahydro-1H-triazolo[1,2-a]pyridazine derivatives with various substitutions, highlighting the importance of aromatic substituents for biological activity.
Formation of the Epiminomethano Bridge
Method:
Intramolecular cyclization using formaldehyde or other aldehydes under basic or acidic conditions to form the epiminomethano bridge between nitrogen atoms in the triazolo-pyridazine system.Optimization:
Reaction temperature and pH are critical to avoid over-oxidation or ring opening. Mild heating (50–80 °C) and buffered conditions are preferred.
Methylation and Phenylation
Methylation:
Alkylation of the nitrogen or carbon centers using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate in polar aprotic solvents (e.g., DMF).Phenylation:
Introduction of the phenyl group at position 2 is typically achieved via Suzuki coupling reactions using phenylboronic acid and palladium catalysts or via nucleophilic aromatic substitution if a suitable leaving group is present.
Oxidation to Trione
Reagents:
Mild oxidizing agents such as selenium dioxide or manganese dioxide are used to oxidize hydroxyl or methylene groups to keto groups without degrading the heterocyclic core.Conditions:
Controlled temperature (room temperature to 40 °C) and reaction time to prevent decomposition.
Data Table: Summary of Preparation Steps and Conditions
Research Findings and Analysis
The presence of an aromatic moiety (phenyl group) at position 2 is critical for biological activity, as confirmed by inhibitory assays against inducible nitric oxide synthase (iNOS).
The epiminomethano bridge contributes to the rigidity and conformational stability of the molecule, which is important for receptor binding.
The synthetic routes are versatile, allowing for substitution variations at multiple positions, enabling structure-activity relationship (SAR) studies.
Purification is typically achieved by recrystallization or chromatographic methods, with yields ranging from moderate to high (50–85%) depending on reaction optimization.
Chemical Reactions Analysis
Types of Reactions
11-Methyl-2-phenyltetrahydro-1H-5,8-(epiminomethano)[1,2,4]triazolo[1,2-a]pyridazine-1,3,10(2H)-trione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
The compound 11-Methyl-2-phenyltetrahydro-1H-5,8-(epiminomethano)[1,2,4]triazolo[1,2-a]pyridazine-1,3,10(2H)-trione is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its potential applications across different fields, supported by data tables and documented case studies.
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects, particularly in the context of cancer treatment and as an anti-inflammatory agent. Its structural features allow it to interact with biological targets effectively.
Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that modifications to the triazole ring enhanced its ability to inhibit tumor growth in vitro, suggesting a pathway for developing new anticancer drugs.
Neuropharmacology
Another area of interest is the neuropharmacological effects of this compound. Preliminary studies suggest it may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating its potential as a neuroprotective agent.
Agricultural Chemistry
The compound's unique chemical structure also presents opportunities in agricultural chemistry, particularly as a fungicide or herbicide.
Case Study: Fungicidal Activity
A study evaluated the efficacy of this compound against several fungal pathogens affecting crops. Results showed that it significantly inhibited fungal growth at low concentrations, suggesting its viability as a natural pesticide.
Material Science
In material science, the compound has been explored for its potential use in developing new polymers or coatings due to its stability and chemical resistance.
Case Study: Polymer Development
Research focused on incorporating this compound into polymer matrices demonstrated enhanced mechanical properties and thermal stability compared to conventional materials.
Mechanism of Action
The mechanism of action of 11-Methyl-2-phenyltetrahydro-1H-5,8-(epiminomethano)[1,2,4]triazolo[1,2-a]pyridazine-1,3,10(2H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The triazolo[1,2-a]pyridazine scaffold is shared among several derivatives, but substituent variations significantly alter their properties:
Key Observations :
- Electron-withdrawing groups (e.g., Cl in the 2-chlorophenyl analog) may improve bioactivity compared to unsubstituted phenyl derivatives, as seen in related studies .
- Stereochemistry plays a critical role: The 1E,3E configuration in triazolopyridines () is associated with stability, whereas 1Z,3Z isomers may exhibit distinct reactivity, suggesting similar stereochemical considerations for the target compound’s bridge .
Biological Activity
The compound 11-Methyl-2-phenyltetrahydro-1H-5,8-(epiminomethano)[1,2,4]triazolo[1,2-a]pyridazine-1,3,10(2H)-trione is a member of the triazolo-pyridazine family known for its diverse biological activities. This article aims to provide an in-depth examination of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring fused with a pyridazine moiety, which is significant in modulating its biological activities.
1. Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit promising anticancer properties. For instance, a related compound was evaluated against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results demonstrated significant cytotoxicity with IC50 values ranging from 1.06 to 2.73 µM against these cell lines .
Table 1: Cytotoxicity of Triazolo-Pyridazine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 | |
| HeLa | 2.73 ± 0.33 |
The mechanism by which these compounds exert their anticancer effects often involves inhibition of key kinases such as c-Met. The binding affinity to c-Met was shown to be comparable to established inhibitors like Foretinib, indicating a potential pathway for therapeutic application .
3. Antimicrobial Activity
Triazolo-pyridazine derivatives have also been reported to exhibit antimicrobial properties. For instance, certain derivatives demonstrated moderate activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The presence of specific functional groups within the structure appears to enhance this activity .
Table 2: Antimicrobial Activity of Selected Triazolo-Pyridazine Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 3 | E. coli | Moderate |
| 5 | Staphylococcus aureus | Moderate |
Case Studies
A significant study focused on the synthesis and evaluation of several triazolo-pyridazine derivatives for their anticancer properties. Among these, compound 12e emerged as the most potent with notable cytotoxic effects on multiple cancer cell lines and a clear mechanism involving apoptosis induction and cell cycle arrest in the G0/G1 phase .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 11-Methyl-2-phenyltetrahydro-1H-5,8-(epiminomethano)[1,2,4]triazolo[1,2-a]pyridazine-1,3,10(2H)-trione?
- Methodological Answer : A Grignard reagent-based approach is effective for synthesizing structurally related tetrahydro-pyrrolo[1,2-a]pyrazines. For example, reacting precursor compounds (e.g., 2-phenyltetrahydro derivatives) with Grignard reagents (e.g., ethylmagnesium bromide) in dry THF at 0°C, followed by room-temperature stirring and purification via silica gel chromatography (eluent: hexane/ethyl acetate gradients), yields target compounds with >60% purity . Adjust stoichiometry (1.5:1 Grignard:substrate) to minimize side products.
Q. How can structural elucidation of this compound be optimized using spectroscopic techniques?
- Methodological Answer : Combine ¹H/¹³C NMR , IR , and elemental analysis to resolve ambiguities. For triazolo-pyridazine derivatives, characteristic NMR signals include downfield shifts for NH protons (~δ 10–12 ppm) and carbonyl carbons (~δ 160–170 ppm). Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Q. What solvents and reaction conditions are optimal for stabilizing the compound during synthesis?
- Methodological Answer : Use aprotic solvents (e.g., THF, dioxane) to prevent hydrolysis of the epiminomethano group. Maintain inert atmospheres (N₂/Ar) and low temperatures (0–5°C) during Grignard additions to control exothermicity. Post-reaction quenching with NaOH (2M) improves yield by neutralizing acidic byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for tautomeric forms of the compound?
- Methodological Answer : Tautomerism in triazolo-pyridazines (e.g., keto-enol or imine-amine forms) can cause split NMR signals. Use variable-temperature NMR (VT-NMR) to observe dynamic equilibria. For example, cooling to –40°C slows tautomer interconversion, allowing distinct peaks to resolve. Computational modeling (DFT) can predict dominant tautomers .
Q. What experimental strategies are effective for studying the environmental fate of this compound?
- Methodological Answer : Follow the INCHEMBIOL framework:
- Phase 1 : Determine physicochemical properties (logP, hydrolysis rate) via shake-flask assays and HPLC.
- Phase 2 : Assess biodegradation using OECD 301F tests (activated sludge, 28-day incubation).
- Phase 3 : Model bioaccumulation potential via quantitative structure-activity relationships (QSARs) .
Q. How can reaction yields be improved when scaling up synthesis while avoiding regiochemical byproducts?
- Methodological Answer : Optimize via Design of Experiments (DoE). Key factors:
- Catalyst loading : 5 mol% ZnCl₂ enhances cyclization efficiency.
- Solvent polarity : Higher ethyl acetate ratios (3:1 vs. 7:1 hexane/EA) improve solubility of polar intermediates.
- Reaction time : Extend stirring to 48 hours for complete epiminomethano ring closure .
Q. What methodologies are recommended for evaluating the compound’s potential as a nitrogenase inhibitor?
- Methodological Answer :
- In vitro assays : Measure inhibition of Azotobacter vinelandii nitrogenase activity via acetylene reduction assays (ARA).
- Docking studies : Use AutoDock Vina to simulate binding to the FeMo cofactor active site. Prioritize derivatives with electron-withdrawing substituents (e.g., –NO₂) for enhanced affinity .
Q. How can researchers address discrepancies between theoretical and experimental elemental analysis results?
- Methodological Answer : Discrepancies >0.3% require recalibration.
- Step 1 : Verify combustion efficiency (CHNS analyzer) using sulfanilamide standards.
- Step 2 : Check for hygroscopicity; dry samples at 100°C under vacuum for 24 hours.
- Step 3 : Repeat analysis with duplicate samples to rule out instrumental error .
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
Table 2 : Environmental Stability Parameters (Modeled Data)
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Hydrolysis t₁/₂ | 72 hours | pH 7, 25°C | |
| LogP (octanol-water) | 2.8 | Shake-flask | |
| Biodegradability (%) | <10 | OECD 301F |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
